molecular formula C10H13F2NO2 B2758360 {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine CAS No. 926234-81-3

{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine

Cat. No.: B2758360
CAS No.: 926234-81-3
M. Wt: 217.216
InChI Key: PMWZEOSCLSTETM-UHFFFAOYSA-N
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Description

Chemical Name: {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine IUPAC Name: 1-[4-(Difluoromethoxy)-3-methoxyphenyl]-N-methylmethanamine CAS Number: 732292-18-1 Molecular Formula: C₁₀H₁₃F₂NO₂ Molecular Weight: 217.22 g/mol Structure: The compound features a benzylamine core substituted with a difluoromethoxy group at the 3-position and a methoxy group at the 4-position. The methylamine group is attached to the benzylic carbon.

Properties

IUPAC Name

1-[3-(difluoromethoxy)-4-methoxyphenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-13-6-7-3-4-8(14-2)9(5-7)15-10(11)12/h3-5,10,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWZEOSCLSTETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine typically involves the nucleophilic substitution reaction of a precursor compound with difluorochloromethane. The reaction is carried out in an organic solvent such as isopropanol, DMF, or 1,4-dioxane, in the presence of a catalyst like tetrabutylammonium bromide and an acid-binding agent . The reaction temperature ranges from 60°C to 120°C, ensuring high product yield and suitability for industrial production.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

Major products formed from these reactions include difluoromethoxy-substituted phenyl derivatives, methoxy-substituted phenyl derivatives, and various amine derivatives.

Scientific Research Applications

Common Synthesis Routes

  • Nucleophilic Substitution : Utilizing difluoromethoxy compounds in nucleophilic substitutions to introduce the difluoromethoxy group.
  • Reductive Amination : Involving the reaction of aldehydes or ketones with methylamine under reducing conditions.

The biological activity of {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine is predicted to be significant based on structural features that suggest interactions with various biological targets. Computer-aided prediction models indicate that similar compounds often exhibit diverse biological activities.

Potential Biological Activities

  • Antidepressant Activity : Compounds with similar structures have shown promise in treating depression.
  • Anticancer Properties : The difluoromethoxy substitution may enhance efficacy against certain cancer types.
  • Neuroactive Properties : Potential applications in neuropharmacology due to structural similarities with known neuroactive agents.

Case Studies and Research Findings

Recent studies have investigated the pharmacological potential of this compound:

  • Antidepressant Activity Study : A study demonstrated that compounds featuring similar structural motifs exhibited significant antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.
  • Anticancer Research : Research indicated that the difluoromethoxy group could enhance the selectivity of compounds against cancer cell lines, highlighting its role in drug design for oncology.
  • Neuropharmacological Investigations : Studies focusing on neuroactive properties revealed that derivatives of this compound could interact with neurotransmitter systems, offering insights into potential treatments for neurological disorders.

Mechanism of Action

The mechanism of action of {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The difluoromethoxy group enhances the compound’s ability to act as a hydrogen-bond donor, influencing its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Substitution Patterns on the Aromatic Ring

2-(4-Methoxyphenyl)-N-[[3-(Trifluoromethyl)phenyl]methyl]ethanamine

  • CAS : 353779-15-4
  • Structure : Ethylamine backbone with a 4-methoxyphenyl group and a 3-(trifluoromethyl)benzyl substituent.
  • Key Differences : Replaces the difluoromethoxy group with a trifluoromethyl group, increasing lipophilicity (logP ~2.3) .

2-(4-Methoxyphenyl)ethylamine

  • CAS : 331970-71-9
  • Structure : Ethylamine chain linked to a 4-methoxyphenyl group and a 4-methylsulfanylbenzyl group.
  • Key Differences : Sulfur-containing substituent (methylsulfanyl) enhances polarizability but reduces metabolic stability compared to difluoromethoxy groups .

{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine CAS: 926254-32-2 Structure: Ethoxy group at the 3-position instead of methoxy.

Heterocyclic Analogues

[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine

  • CAS : 1006464-99-8
  • Structure : Incorporates a pyrazole ring, replacing the difluoromethoxy group.
  • Key Differences : Heterocyclic systems improve solubility but may introduce metabolic liabilities .

{1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxyphenyl)amine

  • Structure : Complex heterocyclic scaffold with trifluoromethoxy and imidazole groups .
  • Key Differences : Designed for kinase inhibition; higher molecular weight (~535 g/mol) limits blood-brain barrier penetration compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(Trifluoromethyl) Analogue Pyrazole Analogue Ethoxy Analogue
Molecular Weight 217.22 295.3 245.33 231.2
logP 1.8 2.3 1.5 2.0
Water Solubility (mg/mL) ~10 (estimated) <1 ~50 ~5
Metabolic Stability Moderate Low (CYP450 oxidation) High (resistant to oxidation) Moderate

Key Research Findings

Lipophilicity vs. Bioavailability : The difluoromethoxy group in the target compound balances lipophilicity and solubility, outperforming trifluoromethyl and ethoxy analogues in blood-brain barrier penetration .

Metabolic Stability : Pyrazole-containing analogues exhibit higher metabolic stability due to reduced CYP450 interaction .

Synthetic Utility : The target compound’s benzylic amine structure allows facile derivatization, making it a versatile intermediate .

Biological Activity

Introduction

The compound {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine is a novel chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of a difluoromethoxy group enhances its lipophilicity and metabolic stability, which are critical factors influencing its pharmacokinetic properties and interactions with biological targets.

Structural Overview

The compound can be described by its molecular formula C11H14F2N1O2C_{11}H_{14}F_2N_1O_2 and the following structural characteristics:

  • Difluoromethoxy group : This feature is expected to increase the compound's ability to penetrate biological membranes.
  • Methoxy group : Known for enhancing solubility and modulating biological activity.
  • Methylamine moiety : Often associated with various biological activities, including neurotransmitter modulation.

Predicted Biological Activities

Based on computational models and structural analogs, This compound is predicted to exhibit a range of biological activities, including:

  • Antidepressant effects : Similar compounds have shown efficacy in treating mood disorders.
  • Anticancer properties : Structural analogs have demonstrated activity against various cancer cell lines.
  • Neuroactive properties : Potential interactions with neurotransmitter systems could lead to cognitive enhancement or neuroprotection.

Interaction Studies

Understanding the interaction of this compound with biological targets is essential for elucidating its pharmacodynamics. Preliminary studies suggest that it may interact with receptors involved in neurotransmission and cellular signaling pathways.

Biological TargetInteraction TypePotential Outcome
Serotonin ReceptorsAgonist/AntagonistMood modulation
Dopamine ReceptorsAgonistCognitive enhancement
Cancer Cell ReceptorsInhibitorTumor growth suppression

Case Studies and Research Findings

Recent studies have focused on the synthesis, characterization, and biological evaluation of related compounds. For example, a study involving structurally similar compounds demonstrated significant anticancer activity against breast cancer cell lines, indicating that modifications in the aromatic ring can lead to enhanced therapeutic effects.

Synthesis Methods

The synthesis of This compound can be achieved through various methods, emphasizing the importance of optimizing reaction conditions for yield and purity. Typical synthetic routes include:

  • Nucleophilic substitution reactions involving difluoromethoxy precursors.
  • Reduction reactions to form the methylamine derivative from corresponding ketones or aldehydes.
  • Coupling reactions that introduce the methoxy group at specific positions on the phenyl ring.

Comparative Analysis

To better understand the unique properties of This compound , it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesKnown Biological Activity
3-MethoxybenzylamineMethoxy groupAntidepressant activity
4-DifluorobenzylamineDifluoro substitutionAnticancer properties
2-(Methylamino)-1-(naphthalen-1-yl)ethanolNaphthalene ringNeuroactive properties

The difluoromethoxy substitution in This compound may enhance its lipophilicity and metabolic stability compared to these analogs, potentially leading to improved bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for {[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine, and what reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, a methoxyphenyl precursor can undergo alkylation with methylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C . The difluoromethoxy group may require protection/deprotection steps to avoid side reactions. Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and temperature .
  • Key Considerations : Control of competing substituent reactivity (e.g., difluoromethoxy vs. methoxy groups) and purification via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, difluoromethoxy at δ 6.5–7.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out byproducts .
  • HPLC : Reverse-phase methods with UV detection for purity assessment (>95%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines : Store at 4°C in inert, anhydrous solvents (e.g., acetonitrile or DMSO) under nitrogen to prevent oxidation or hydrolysis. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can conflicting data on byproduct formation during synthesis be resolved?

  • Case Study : If GC-MS detects unexpected peaks (e.g., quinones from oxidation), revise reaction conditions:

  • Replace DMF with less oxidizing solvents (e.g., THF) .
  • Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres .
  • Use computational modeling (DFT) to predict reactive intermediates and adjust protecting groups .

Q. What strategies are effective for studying structure-activity relationships (SAR) in neurotransmitter receptor binding?

  • Methodology :

  • In Vitro Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands for serotonin/dopamine receptors) .
  • Molecular Docking : Compare binding affinities of analogs (e.g., replacing difluoromethoxy with trifluoromethoxy) using software like AutoDock .
    • Data Interpretation : Correlate electronic effects (e.g., fluorine’s electronegativity) with receptor activation thresholds .

Q. How can researchers address discrepancies in reported biological activity across cell lines?

  • Approach :

  • Validate assays with positive/negative controls (e.g., known receptor agonists/antagonists) .
  • Test metabolic stability in liver microsomes to rule out cytotoxicity masking true activity .
  • Use isogenic cell lines to isolate genetic variables affecting response .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this amine derivative?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, goggles) due to irritant properties (H315, H318) .
  • Neutralize waste with dilute acetic acid before disposal .

Q. What advanced analytical methods can resolve spectral overlaps in structural characterization?

  • Techniques :

  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals in aromatic regions .
  • X-ray Crystallography : Confirm stereochemistry if crystallizable derivatives are synthesized .

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